molecular formula C7H15I B101077 2-Iodoheptane CAS No. 18589-29-2

2-Iodoheptane

Cat. No. B101077
CAS RN: 18589-29-2
M. Wt: 226.1 g/mol
InChI Key: QAUTWECDRZFXMN-UHFFFAOYSA-N
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Description

2-Iodoheptane is a chemical compound with the molecular formula C7H15I . It has a molecular weight of 226.0985 .


Molecular Structure Analysis

The molecular structure of 2-Iodoheptane consists of a seven-carbon chain (heptane) with an iodine atom attached to the second carbon .


Physical And Chemical Properties Analysis

2-Iodoheptane has a molecular weight of 226.0985 . More detailed physical and chemical properties such as boiling point, density, and heat capacity can be found in thermophysical property data collections .

Scientific Research Applications

Carbon-Carbon Bond Formation

  • Synthesis and Applications : 2-Iodoheptane, specifically 1-chloro-3-iodoheptane, has been used in the transformation of terminal alkenes into 1-chloro-3-iodoalkanes. This compound facilitates the synthesis of various organic structures, including dialkyl 2-butylcyclobutane-1,1-dicarboxylates and dialkyl (E)-3-octene-1,1-dicarboxylates. These products have further applications in the synthesis of compounds like (E)-5-decenyl acetate and 1,4-nonanolide (Miyano, Hokari, Umeda, & Hashimoto, 1980).

Molecular Interaction Studies

  • Intermolecular Aggregates : Research has shown that 1-iodoheptane can form stable aggregates with other compounds like tetramethylethylenediamine. These aggregates have been characterized through various spectroscopic methods and X-ray diffraction, revealing significant molecular interactions (Fontana, Forni, Metrangolo, Panzeri, Pilati, & Resnati, 2002).

Electrochemical Studies

  • Adsorption on Electrodes : Iodoheptane has been studied for its adsorption behavior on Pt(111) electrodes. In situ scanning tunneling microscopy and cyclic voltammetry reveal insights into the spatial arrangements and phase transitions of iodoheptane molecules under varying electrochemical potentials (Chen, Yau, & Chang, 2002).

Material Science and Antibacterial Properties

  • Polyphosphazene Electrospun Fibers : Iodoheptane has been used in the preparation of quaternized organic–inorganic hybrid brush polyphosphazene-co-poly[2-(dimethylamino)ethyl methacrylate] electrospun fibers. These materials demonstrate significant antibacterial properties, especially against Escherichia coli, making them potentially useful in medical applications (Liu, Zhang, Tian, Sen, & Allcock, 2012).

Radiolysis Studies

  • Radical Production Analysis : Iodoheptane has been used in studies analyzing radical production in the radiolysis of hydrocarbons. These studies provide insights into the chemical reactions and interactions occurring under irradiation conditions (Weber, Forsyth, & Schuler, 1955).

Catalysis and Chemical Synthesis

  • Catalyst Recovery and Re-use : In the field of phase transfer catalysis, iodoheptane's conversion has been used as a model reaction to explore the recovery and re-use of catalysts using nanofiltration membranes. This research is crucial for developing sustainable and efficient chemical synthesis processes (Luthra, Yang, Santos, White, & Livingston, 2002).

Safety And Hazards

When handling 2-Iodoheptane, avoid breathing in mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Keep away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2-iodoheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15I/c1-3-4-5-6-7(2)8/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUTWECDRZFXMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334078
Record name 2-Iodoheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodoheptane

CAS RN

18589-29-2
Record name 2-Iodoheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
C Cao, S Gao - Internet Electronic Journal of Molecular Design, 2005 - biochempress.com
Motivation. The eigenvalue of bonding orbital–connecting matrix is a good descriptor for expressing the relative bond energies of C–C and C–H bonds in alkanes. This approach should …
Number of citations: 4 biochempress.com
SH Bertz, CP Gibson, G Dabbagh - Organometallics, 1988 - ACS Publications
… Organocuprate reactivity toward 2-iodoheptane appears to be controlled by the counterion (CN" vs T) rather than by the metal ion (Na+ vs Li+). Both Bu2CuNa-NaCN and Bu2CuLi*…
Number of citations: 45 pubs.acs.org
PL Coe, NE Milner - Journal of Organometallic Chemistry, 1972 - Elsevier
… Hydrogenation of the mixture gave a single compound, in good yield, which was identical to the product from reductive dehalogenation of l-perfluoroheptyl-2-iodoheptane …
Number of citations: 45 www.sciencedirect.com
CHV Dyke - Inorganic Reactions and Methods: The Formation …, 1989 - Wiley Online Library
… The exchange is also achieved in MeOH or EtOH (2-bromo to 2-iodoheptane using NaI, 6-h re flu^)^ or H, O (chloroacetic acid to iodoacetic acid using KI, SO%, 2 h) 5. …
Number of citations: 0 onlinelibrary.wiley.com
G Castello - Journal of Chromatography A, 1984 - Elsevier
Alkyl radicals formed in low-pressure radiofrequency plasmas were identified by gas chromatography using iodine as a scavenger compound. Iodine vapours, injected into the glowing …
Number of citations: 6 www.sciencedirect.com
BT Cho, NM Yoon - Journal of the Korean Chemical Society, 1983 - koreascience.kr
… niely benzyl chloride, benzyl bromide, benzyl iodide, n-heptyl chloride,九一heptyl bromide, n-heptyl iodide, 2-bromoheptane, 2-iodoheptane and cyclohexyl iodide were chosen and …
Number of citations: 0 koreascience.kr
JMJ Fréchet, MJ Farrall, G Darling - Reactive Polymers, Ion Exchangers …, 1982 - Elsevier
… Our preliminary report [7] of the N-oxide reagent had indicated that a high yield of 2-heptanone could be obtained in the reaction with 2-iodoheptane. This report was based on …
Number of citations: 10 www.sciencedirect.com
TG Rowland, S Borkar, A Bodi, B Sztáray - International Journal of Mass …, 2015 - Elsevier
… , and, as will be discussed later, the 2-heptyl cation not being the most stable fragment ion, it is unclear if this appearance energy corresponds to the 1-iodoheptane → 2-iodoheptane …
Number of citations: 8 www.sciencedirect.com
L Clarke - Journal of the American Chemical Society, 1909 - ACS Publications
Hexamethylethane, 7 (CHg) 3C-C (CHg) 3. For the preparation of iso-octane two methods were employed, both of which were comparatively simple and easily yielded a pure product. …
Number of citations: 5 pubs.acs.org
R Shrestha, DJ Weix - Organic Letters, 2011 - ACS Publications
… 2-Iodoheptane reacted much faster than 2-bromoheptane (2 h vs 18 h), and 2-chloroheptane was unreactive under these conditions. The conjugate addition–enolate trapping reaction …
Number of citations: 58 pubs.acs.org

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